1-Methyl-2-oxoindoline-5-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-5-indolinesulfonyl chloride typically involves the reaction of 1-methylindoline-2,3-dione with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-5-indolinesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The indoline ring can undergo oxidation to form indole derivatives or reduction to form indoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Indole Derivatives: Formed by oxidation of the indoline ring.
Indoline Derivatives: Formed by reduction of the indoline ring.
Scientific Research Applications
1-Methyl-2-oxo-5-indolinesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-5-indolinesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets. The specific molecular targets and pathways involved depend on the nature of the derivatives formed and their intended applications .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-5-sulfonyl chloride: Similar structure but lacks the oxo group at the 2-position.
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride: Contains a benzene ring instead of an indoline ring.
5-Chloro-1-methyl-1,3-dihydro-2H-indol-2-one: Similar indoline structure but with different substituents.
Uniqueness
1-Methyl-2-oxo-5-indolinesulfonyl chloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its reactivity as a sulfonyl chloride and the presence of the oxo group make it a versatile intermediate in chemical synthesis .
Properties
IUPAC Name |
1-methyl-2-oxo-3H-indole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRKJJDSYAKRAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585430 |
Source
|
Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166883-20-1 |
Source
|
Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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